The Emergence of a Scaffold: A Technical Guide to 6,7-Dimethoxy-2,3-dimethylquinoxaline
The Emergence of a Scaffold: A Technical Guide to 6,7-Dimethoxy-2,3-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1] The quinoxaline scaffold is a privileged structure, appearing in numerous compounds with a wide array of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and kinase inhibitory activities.[2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and potential applications of a specific derivative, 6,7-Dimethoxy-2,3-dimethylquinoxaline. While extensive biological data for this particular compound is not abundant in publicly available literature, this guide will establish its historical context, detail its synthesis, and explore its potential biological significance by drawing comparisons with structurally related quinoxaline derivatives.
Discovery and Historical Context
The discovery of 6,7-Dimethoxy-2,3-dimethylquinoxaline is not marked by a singular event but is rather a logical progression stemming from the foundational work on quinoxaline synthesis in the late 19th century. The cornerstone of quinoxaline chemistry was laid in 1884 by Körner and Hinsberg, who first reported the condensation reaction of an aromatic ortho-diamine with a 1,2-dicarbonyl compound.[3] This reaction, now famously known as the Hinsberg condensation, provided a versatile and straightforward method for the synthesis of a vast array of quinoxaline-based heterocycles.[3]
While a specific date for the first synthesis of 6,7-Dimethoxy-2,3-dimethylquinoxaline is not prominently recorded, its preparation is a direct application of the Hinsberg condensation. The synthesis of 2,3-dimethylquinoxaline derivatives was described as early as 1929 by S. T. Henderson in the Journal of the Chemical Society. The synthesis of the 6,7-dimethoxy analog would have logically followed, utilizing 4,5-dimethoxy-1,2-phenylenediamine and diacetyl (2,3-butanedione) as the precursors. The continued interest in quinoxaline derivatives is fueled by their diverse pharmacological properties, making the synthesis and evaluation of novel analogs an ongoing endeavor in medicinal chemistry.[3]
Physicochemical and Spectroscopic Data
Detailed experimental data for 6,7-Dimethoxy-2,3-dimethylquinoxaline is limited. The following table summarizes the known and predicted physicochemical and spectroscopic properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | |
| Molecular Weight | 218.25 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 176 - 178 °C | |
| Boiling Point (Predicted) | 300.8 ± 37.0 °C | [4] |
| Solubility | Soluble in chloroform | |
| ¹H NMR (Predicted) | Aromatic protons: δ 7-8 ppm; Methyl protons: δ 2.5-2.8 ppm (singlets); Methoxy protons: δ 3.9-4.0 ppm (singlet) | [4] |
| ¹³C NMR (Predicted) | Aromatic carbons: δ 110-150 ppm; Methyl carbons: δ 20-25 ppm; Methoxy carbon: δ 55-60 ppm | [4] |
| IR (Predicted) | C-H stretch (aromatic & methyl): 2900-3100 cm⁻¹; C=C & C=N stretch: 1450-1650 cm⁻¹; C-O stretch (methoxy): 1000-1300 cm⁻¹ | [4] |
| Mass Spec (Predicted) | Molecular ion peak (M⁺) at m/z = 218.25 | [4] |
Experimental Protocols
The primary method for the synthesis of 6,7-Dimethoxy-2,3-dimethylquinoxaline is the Hinsberg condensation reaction. Several variations of this protocol exist, differing in catalysts and reaction conditions.
Protocol 1: General Condensation Reaction
This protocol is based on the foundational Hinsberg reaction for the synthesis of quinoxalines.
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol (or a similar suitable solvent)
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve 4,5-dimethoxy-1,2-phenylenediamine in a suitable solvent, such as ethanol, in a round-bottom flask.[5]
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this solution, add 1.0 - 1.1 equivalents of diacetyl dropwise while stirring at room temperature.[5]
-
The reaction mixture is then heated to reflux for a period of 1-3 hours.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]
-
Upon completion, the reaction mixture is cooled to room temperature. The product, 6,7-Dimethoxy-2,3-dimethylquinoxaline, will often precipitate out of the solution.[5]
-
If precipitation does not occur, partially evaporate the solvent to induce crystallization.[5]
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.[5]
Protocol 2: Phenol-Catalyzed Synthesis at Room Temperature
This method utilizes phenol as an efficient and inexpensive catalyst.[6]
Materials:
-
4-methoxy-o-phenylenediamine (or 4,5-dimethoxy-1,2-phenylenediamine for the target compound)
-
2,3-butanedione (diacetyl)
-
Phenol
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the diamine (1 mmol) and diacetyl (1 mmol) in a 7:3 mixture of ethanol and water (10 mL).[6]
-
Add phenol (20 mol%) to the solution.[6]
-
Stir the reaction mixture at room temperature.[6]
-
Monitor the reaction progress by TLC.[6]
-
Upon completion, add water (20 mL) to the mixture and allow it to stand at room temperature for 30 minutes to facilitate product precipitation.[6]
-
Collect the crystalline product by filtration and wash with cold ethanol.[6]
Protocol 3: Catalyst-Free Synthesis in Glycerol
This environmentally friendly protocol avoids the use of a catalyst.[6]
Materials:
-
4-methoxy-o-phenylenediamine (or 4,5-dimethoxy-1,2-phenylenediamine)
-
2,3-butanedione (diacetyl)
-
Glycerol
Procedure:
-
In a suitable vessel, mix the diamine (1 mmol) and diacetyl (1 mmol) in glycerol.
-
Heat the mixture to 90 °C for approximately 4-6 minutes.[6]
-
Monitor the reaction by TLC.[6]
-
After completion, cool the reaction mixture to room temperature.[6]
-
Add water to precipitate the product.[6]
-
Filter the solid and wash with water.[6]
-
Recrystallize the crude product from ethanol to yield pure 6,7-Dimethoxy-2,3-dimethylquinoxaline.[6]
Mandatory Visualizations
Caption: General workflow for the synthesis of 6,7-Dimethoxy-2,3-dimethylquinoxaline.
Caption: Hypothetical mechanism of kinase inhibition by a quinoxaline derivative.
Biological Activity and Potential Applications
While specific biological activity data for 6,7-Dimethoxy-2,3-dimethylquinoxaline is scarce in the literature, the broader class of quinoxaline derivatives is well-recognized for its diverse pharmacological properties.[3] The introduction of substituents on the quinoxaline ring can significantly modulate the biological activity.[1]
Antimicrobial Activity
Quinoxaline derivatives have demonstrated a wide spectrum of antimicrobial activities. For instance, 2,3-dimethylquinoxaline has shown antifungal activity against various fungal species. The presence and nature of substituents on the quinoxaline core are crucial in determining their antimicrobial effects.[1] Therefore, 6,7-Dimethoxy-2,3-dimethylquinoxaline is a candidate for screening in antimicrobial assays.[2]
Table of Antifungal Activity of 2,3-dimethylquinoxaline (for comparison)
| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Cryptococcus neoformans | 9 |
| Candida auris | 190 |
| Candida albicans | 470 |
| Candida parapsilosis | 560 |
| Candida glabrata | 935 |
| Candida krusei | 935 |
| Candida tropicalis | 1125 |
Anticancer Activity
Numerous quinoxaline derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines.[1] Their mechanisms of action are often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation, such as kinases.[2] The presence of a methoxy group has been noted in several active compounds, suggesting its potential importance for cytotoxicity.[1] While no specific IC50 values are available for 6,7-Dimethoxy-2,3-dimethylquinoxaline, data for related compounds highlight the potential of this chemical class. For example, some 6,7-dimethoxy-4-anilinoquinolines have shown potent inhibitory activity against c-Met kinase, with IC50 values in the low micromolar range.[7]
Kinase Inhibition
The quinoxaline core is a structural feature of several kinase inhibitors.[2] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[2] The electronic properties conferred by the methoxy groups and the steric influence of the dimethyl groups in 6,7-Dimethoxy-2,3-dimethylquinoxaline could affect its binding affinity to the ATP-binding site of various kinases, making it a molecule of interest for screening as a kinase inhibitor.[2]
Conclusion
6,7-Dimethoxy-2,3-dimethylquinoxaline is a heterocyclic compound with a rich historical background rooted in the foundational principles of quinoxaline synthesis. While specific biological data for this particular derivative remains to be extensively explored, its structural features and the well-documented pharmacological activities of the broader quinoxaline class suggest its potential in drug discovery and materials science. The detailed synthetic protocols and the comparative biological data presented in this guide provide a solid foundation for researchers interested in exploring the therapeutic and functional applications of this and related quinoxaline derivatives. Further investigation into its biological activities and mechanism of action is warranted to fully elucidate its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
